molecular formula C32H26F4N2O5 B11071952 Dimethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11071952
M. Wt: 594.6 g/mol
InChI Key: LPZWASJGDVNTTC-UHFFFAOYSA-N
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Description

DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Cyclization reactions: These are used to form the quinoline core structure.

    Substitution reactions: These introduce the fluorophenyl and trifluoromethylphenyl groups.

    Condensation reactions: These are employed to attach the amino and carboxylate groups.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

    Condensation: This reaction can form larger molecules by combining smaller ones, often releasing water or another small molecule as a byproduct.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions.

Scientific Research Applications

DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.

    Biology: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

    Pharmaceuticals: It is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities.

    Pyrrole derivatives: These compounds are known for their medicinal properties and are used in various therapeutic applications.

    Trifluoromethylated compounds:

The uniqueness of DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C32H26F4N2O5

Molecular Weight

594.6 g/mol

IUPAC Name

dimethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-phenyl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H26F4N2O5/c1-42-30(40)25-22(17-7-4-3-5-8-17)16-23-26(28(25)39)24(18-11-13-20(33)14-12-18)27(31(41)43-2)29(37)38(23)21-10-6-9-19(15-21)32(34,35)36/h3-15,22,24-25H,16,37H2,1-2H3

InChI Key

LPZWASJGDVNTTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C(=O)OC)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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